molecular formula C16H19NO2 B2485491 {2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine CAS No. 1001587-28-5

{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine

Cat. No.: B2485491
CAS No.: 1001587-28-5
M. Wt: 257.333
InChI Key: NTSIFAPFMHLCRP-UHFFFAOYSA-N
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Description

{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine is a secondary amine featuring a phenoxyethyl backbone substituted with a benzyloxy group at the para position of the aromatic ring. This compound is structurally related to bioactive phenethylamine derivatives but distinct in its ether and amine substitution patterns. Applications may include use as a synthetic intermediate in medicinal chemistry or as a ligand for receptor-targeted studies .

Properties

IUPAC Name

N-methyl-2-(4-phenylmethoxyphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17-11-12-18-15-7-9-16(10-8-15)19-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSIFAPFMHLCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that includes a benzyloxy group linked to a phenoxyethylamine core. Its molecular formula and properties suggest various applications in pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H19_{19}NO2_2
  • Molar Mass : Approximately 257.33 g/mol
  • Structural Characteristics : The presence of the benzyloxy group enhances the compound's reactivity, potentially affecting its interactions with biological targets.

Despite its promising structure, specific research on the mechanism of action of this compound is limited. However, it is suggested that the compound may modulate various receptors or enzymes, influencing physiological pathways crucial for therapeutic applications. The synthesis typically involves nucleophilic substitution reactions, where 4-(benzyloxy)phenol reacts with 2-chloroethanamine hydrochloride under basic conditions to yield the desired product.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Receptor Interaction : Preliminary studies indicate potential interactions with monoamine oxidase (MAO), similar to other compounds containing benzyloxy groups. Research on related compounds suggests that these interactions may lead to selective inhibition of MAO-B, which is significant in neurodegenerative disorders .
  • Pharmacological Applications : The compound's structural features make it a valuable candidate for drug development. Its ability to influence various biological pathways suggests potential therapeutic uses in treating conditions such as depression and neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
FA-735-BenzyloxyindoleMAO-B inhibition; potential neuroprotective effects
BMBFBenzofuran derivativeAnti-metastatic effects in HCC; modulates integrin α7 and p53 pathways
N-(4-(benzyloxy)benzyl)-4-aminoquinolinesAntimycobacterial activityInhibits M. tuberculosis growth; structure-activity relationship established

Case Studies

  • Monoamine Oxidase Inhibition : A study on benzyloxy derivatives demonstrated that compounds like FA-73 showed significant MAO-B inhibition, which could be extrapolated to predict similar effects for this compound due to structural similarities .
  • Antimycobacterial Activity : Research on N-(4-(benzyloxy)benzyl)-4-aminoquinolines revealed promising results against M. tuberculosis, suggesting that modifications in the benzyloxy structure can enhance biological activity, hinting at potential applications for this compound in antimicrobial therapies .
  • Anti-Metastatic Properties : The benzofuran derivative BMBF has been shown to suppress cell migration and invasion in hepatocellular carcinoma (HCC), indicating that similar compounds might possess anti-cancer properties through modulation of critical signaling pathways such as integrin α7 and p53 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Discovery : The compound is being explored as a building block for synthesizing new drugs targeting specific biological pathways. Its structural features may enhance its reactivity profile, allowing it to serve as a precursor for more complex therapeutic agents.
  • Antimycobacterial Evaluation : Similar compounds with structural analogies have been evaluated for their antimycobacterial properties. While direct studies on {2-[4-(benzyloxy)phenoxy]ethyl}(methyl)amine are lacking, its structural relatives have shown promise against mycobacterial infections .
  • Enzyme Inhibition Studies : Related compounds have been studied for their ability to inhibit enzymes associated with diseases like Alzheimer's and diabetes. The potential for this compound to act similarly in enzyme inhibition remains an area for future research .

Case Studies

  • Synthesis of Related Compounds : Research has demonstrated the synthesis of various derivatives that share structural features with this compound. These studies often report on the biological activities of these derivatives, providing insights into how modifications can influence pharmacological properties .
  • Biological Activity Assessment : Preliminary studies on structurally similar compounds have indicated broad-spectrum biological activities, including anti-proliferative effects and enzyme inhibition capabilities. These findings suggest that this compound could exhibit similar therapeutic potentials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Backbone Variations

2-(4-(Benzyloxy)phenyl)-N-methylethanamine Hydrochloride (CAS 24958-41-6)
  • Structure : Phenethylamine backbone with a benzyloxy group at the para position and a methylamine substituent.
  • Key Difference: Lacks the phenoxy linkage present in the target compound; instead, the benzyloxy group is directly attached to the phenyl ring.
  • Properties : Higher lipophilicity (logP) due to the absence of an oxygen atom in the ethyl chain. The hydrochloride salt enhances aqueous solubility compared to the free base .
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine (CAS 38171-33-4)
  • Structure : Contains an additional methoxy group at the 3-position of the benzene ring.
  • This compound also exhibits greater steric hindrance compared to the target .
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine (CAS 66741-81-9)
  • Structure : Benzylamine derivative with a benzyloxy-substituted phenyl group and an ethylamine side chain.
  • Key Difference : Shorter chain (CH2 vs. OCH2CH2 in the target) and lack of an ether oxygen, reducing polarity and hydrogen-bonding capacity. Likely more metabolically stable due to reduced susceptibility to oxidative cleavage .

Physicochemical Properties

Compound logP (Predicted) Water Solubility Key Structural Features
Target Compound ~2.8 Low (Free Base) Phenoxyethyl backbone, benzyloxy, methylamine
2-(4-(Benzyloxy)phenyl)-N-methylethanamine ~3.2 Moderate (HCl salt) Phenethyl backbone, no ether oxygen
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine ~3.5 Low Benzylamine backbone, ethyl substituent
  • logP Trends : The target compound’s ether oxygen reduces logP compared to analogs without oxygen in the chain. Benzylamine derivatives (e.g., CAS 66741-81-9) are more lipophilic due to the absence of polar ether groups .
  • Solubility : Hydrochloride salts (e.g., CAS 24958-41-6) improve aqueous solubility, whereas free bases (e.g., target compound) are less soluble .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry: The target compound’s structure is reminiscent of adrenergic ligands (e.g., phenethylamine derivatives) but lacks direct evidence of biological activity in the provided data.
  • Industrial Applications :

    • Benzyloxy-substituted amines are used in chromatography () and solvent extraction (). The target compound’s polarity may make it suitable as a hydrophilic interaction chromatography (HILIC) stationary phase modifier .

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